molecular formula C8H18ClN B13460246 (1,3-dimethylcyclopentyl)methanamine hydrochloride, Mixture of diastereomers

(1,3-dimethylcyclopentyl)methanamine hydrochloride, Mixture of diastereomers

Cat. No.: B13460246
M. Wt: 163.69 g/mol
InChI Key: NIPKHJYFRFWNDI-UHFFFAOYSA-N
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Description

(1,3-dimethylcyclopentyl)methanamine hydrochloride, Mixture of diastereomers, is a chemical compound with the molecular formula C8H18ClN and a molecular weight of 163.6882 g/mol . This compound is characterized by the presence of a cyclopentyl ring substituted with two methyl groups and an amine group, forming a hydrochloride salt. The mixture of diastereomers indicates that the compound exists in multiple stereoisomeric forms, which can have different physical and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,3-dimethylcyclopentyl)methanamine hydrochloride typically involves the following steps:

    Formation of the Cyclopentyl Ring: The cyclopentyl ring is synthesized through cyclization reactions involving appropriate precursors.

    Substitution with Methyl Groups:

    Introduction of the Amine Group: The amine group is introduced via amination reactions, often using reagents such as ammonia or amines.

    Formation of the Hydrochloride Salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production of (1,3-dimethylcyclopentyl)methanamine hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions, such as temperature, pressure, and catalysts, to ensure high yield and purity. The use of continuous flow reactors and automated systems enhances efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1,3-dimethylcyclopentyl)methanamine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into reduced forms, such as amines or hydrocarbons.

    Substitution: The amine group can undergo substitution reactions with various electrophiles, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can produce a variety of substituted amines.

Scientific Research Applications

(1,3-dimethylcyclopentyl)methanamine hydrochloride has diverse applications in scientific research, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its pharmacological properties and potential therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of (1,3-dimethylcyclopentyl)methanamine hydrochloride involves its interaction with molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways and targets depend on the context of its application, such as its use in medicinal chemistry or biological research.

Comparison with Similar Compounds

Similar Compounds

    (1,3-dimethylcyclopentyl)methanamine: The base form without the hydrochloride salt.

    Cyclopentylamine: A simpler analog without methyl substitutions.

    (1,2-dimethylcyclopentyl)methanamine: A positional isomer with methyl groups at different positions.

Uniqueness

(1,3-dimethylcyclopentyl)methanamine hydrochloride is unique due to its specific substitution pattern and the presence of a hydrochloride salt. These features can influence its physical properties, reactivity, and biological activity, distinguishing it from similar compounds.

Properties

Molecular Formula

C8H18ClN

Molecular Weight

163.69 g/mol

IUPAC Name

(1,3-dimethylcyclopentyl)methanamine;hydrochloride

InChI

InChI=1S/C8H17N.ClH/c1-7-3-4-8(2,5-7)6-9;/h7H,3-6,9H2,1-2H3;1H

InChI Key

NIPKHJYFRFWNDI-UHFFFAOYSA-N

Canonical SMILES

CC1CCC(C1)(C)CN.Cl

Origin of Product

United States

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